1-Tigloyltrichilinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tigloyltrichilinin is a naturally occurring molecule with the molecular formula C35H46O9 and a molecular weight of 610.74 g/mol . It is known for its potent anti-inflammatory and analgesic properties, making it a promising candidate for treating various ailments such as arthritis, cancer, and neurodegenerative diseases.
Preparation Methods
The preparation of 1-Tigloyltrichilinin involves several synthetic routes and reaction conditions. One common method includes the extraction from natural sources, followed by purification using chromatographic techniques . Industrial production methods are still under investigation, but the focus is on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-Tigloyltrichilinin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Tigloyltrichilinin has been widely investigated for its applications in various fields:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its anti-inflammatory and analgesic properties make it a valuable tool for studying cellular pathways and mechanisms involved in inflammation and pain.
Mechanism of Action
The mechanism of action of 1-Tigloyltrichilinin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain.
Comparison with Similar Compounds
1-Tigloyltrichilinin is unique due to its specific molecular structure and biological activities. Similar compounds include:
- Kulolactone
- Methyl kulonate
- Salanin
- β-Sitosterol
These compounds share some structural similarities but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C35H46O9 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C35H46O9/c1-9-18(2)31(39)44-27-15-25(42-19(3)36)32(5)17-41-28-29(32)35(27,8)24-14-26(43-20(4)37)33(6)22(21-12-13-40-16-21)10-11-23(33)34(24,7)30(28)38/h9,11-13,16,22,24-30,38H,10,14-15,17H2,1-8H3/b18-9+ |
InChI Key |
BWZFKQGYVOURJC-GIJQJNRQSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC(C2(COC3C2C1(C4CC(C5(C(CC=C5C4(C3O)C)C6=COC=C6)C)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(C5(C(CC=C5C4(C3O)C)C6=COC=C6)C)OC(=O)C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.